n,n-Dimethylpyrrolidinium chloride

Descripción general

Descripción

N,N-Dimethylpyrrolidinium chloride: is a quaternary ammonium salt with the molecular formula C₆H₁₄ClN. It is a colorless to pale yellow crystalline solid that is soluble in water and polar organic solvents. This compound is used in various fields, including organic synthesis, as a phase transfer catalyst, and in the preparation of ionic liquids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N-Dimethylpyrrolidinium chloride can be synthesized through the reaction of pyrrolidine with methyl chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete methylation of the pyrrolidine ring .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of pyrrolidine and methyl chloride through a reactor. The reaction is carried out at high temperatures and pressures to maximize yield. The product is then purified through crystallization or distillation .

Análisis De Reacciones Químicas

Types of Reactions: N,N-Dimethylpyrrolidinium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, such as N,N-dimethylpyrrolidinium bromide when using sodium bromide.

Oxidation and Reduction: Products vary based on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

DMPyrCl is widely used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases. This property enhances reaction rates and yields by allowing reactants that are normally immiscible to interact more effectively .

DMPyrCl is being investigated for its potential use in biological systems, including:

- Protein Stabilization : It serves as a component in ionic liquids that stabilize proteins, enhancing their activity and stability under various conditions.

- Drug Delivery Systems : Research indicates that DMPyrCl can form stable ionic complexes with drugs, improving their solubility and bioavailability .

Antitumor Activity

Recent studies have explored the antitumor properties of compounds related to DMPyrCl. For instance, novel pyridinium fullerene derivatives functionalized with DMPyrCl exhibited significant antiproliferative effects on cancer cell lines by inducing oxidative stress and apoptosis, suggesting potential for developing new anticancer agents .

Case Study 1: Anticancer Properties

In a study involving cancer cell lines, DMPyrCl derivatives showed unique mechanisms of action that differed from traditional chemotherapeutics. The compounds were tested against 39 human cancer cell lines, revealing promising results as potential lead compounds for anti-drug resistant cancers .

Table 2: Summary of Anticancer Activity

| Compound | Cell Line Tested | Mechanism of Action | Result |

|---|---|---|---|

| Pyridinium Fullerene Derivative | NIH/OVCAR-3 | Induction of oxidative stress | Significant antiproliferative effect |

| K562 | Apoptosis induction | High efficacy |

Case Study 2: Ionic Liquid Applications

Research into ionic liquids derived from DMPyrCl demonstrated their effectiveness as solvents for cellulose dissolution at ambient temperatures, which could revolutionize the processing of biomass for biofuel production .

Mecanismo De Acción

The mechanism by which N,N-Dimethylpyrrolidinium chloride exerts its effects involves its ability to form stable ionic complexes. The chloride ion can be easily replaced by other anions, making it a versatile compound in various chemical reactions. Its quaternary ammonium structure allows it to interact with a wide range of molecular targets, including proteins and other biological molecules .

Comparación Con Compuestos Similares

N,N-Dimethylpiperidinium chloride: Similar in structure but with a six-membered ring instead of a five-membered ring.

N-Butyl-N-methylpyrrolidinium chloride: Contains a butyl group instead of two methyl groups.

N-Methylpyrrolidinium chloride: Contains only one methyl group on the nitrogen atom

Uniqueness: N,N-Dimethylpyrrolidinium chloride is unique due to its high solubility in water and polar organic solvents, making it highly versatile in various applications. Its ability to form stable ionic complexes and participate in a wide range of chemical reactions sets it apart from similar compounds .

Actividad Biológica

n,n-Dimethylpyrrolidinium chloride (DMPC) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in drug delivery systems.

- Molecular Formula : C₆H₁₄ClN

- Molecular Weight : 135.63 g/mol

- CAS Number : 36520-43-1

Antimicrobial Activity

DMPC exhibits significant antimicrobial properties against various pathogens. Its mechanism of action primarily involves disrupting microbial cell membranes, leading to cell lysis and death.

Case Studies and Research Findings

-

Antibacterial Effects :

- A study demonstrated that DMPC effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2.0 mg/mL depending on the bacterial strain tested .

- Antifungal Activity :

- Mechanism of Action :

Cytotoxicity

While DMPC shows promise as an antimicrobial agent, its cytotoxic effects on human cells have also been investigated.

Cytotoxicity Studies

- Cell Line Testing :

Applications in Drug Delivery

DMPC is being explored as a potential carrier for drug delivery systems due to its ability to enhance solubility and bioavailability of poorly soluble drugs.

Formulation Studies

- Nanoparticle Development :

- Targeted Delivery :

Summary Table of Biological Activities

Propiedades

IUPAC Name |

1,1-dimethylpyrrolidin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N.ClH/c1-7(2)5-3-4-6-7;/h3-6H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEQTUWHWBFLAK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

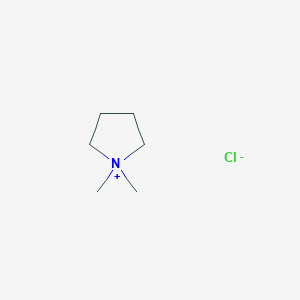

C[N+]1(CCCC1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.